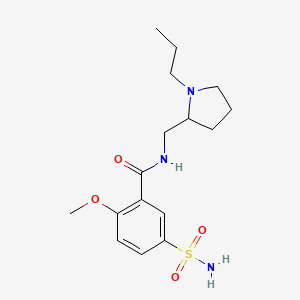
Prosulpride
Vue d'ensemble
Description
Le Prosulpride est un composé psychotrope appartenant à la famille des ortho-anisamides, dérivé de la métoclopramide. Il est principalement utilisé comme neuroleptique possédant des propriétés antipsychotiques et antidépressives. Le this compound est connu pour sa haute tolérance et ses effets secondaires minimes, ce qui en fait un candidat prometteur pour le traitement de divers troubles psychiatriques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Prosulpride implique la réaction de l'acide 2-méthoxy-5-sulfamoylbenzoïque avec la 1-propyl-2-pyrrolidinylméthylamine. La réaction a généralement lieu dans des conditions contrôlées de température et de pression afin de garantir la pureté et le rendement du produit souhaité .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et de minimiser les impuretés. Des techniques de purification avancées, telles que la recristallisation et la chromatographie, sont utilisées pour obtenir du this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le Prosulpride subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : La réduction du this compound peut conduire à la formation d'amines et d'alcools.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonamide.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés.
Principaux produits formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l'étude de la réactivité des ortho-anisamides.
Biologie : Investigué pour ses effets sur les systèmes de neurotransmetteurs et la liaison des récepteurs.
Médecine : Employé dans des essais cliniques pour le traitement des troubles psychiatriques tels que la dépression et la schizophrénie.
Industrie : Utilisé dans le développement de nouveaux médicaments psychotropes avec des profils d'efficacité et de sécurité améliorés
5. Mécanisme d'action
Le this compound exerce ses effets principalement en antagonisant les récepteurs de la dopamine D2 et D3. Cet antagonisme entraîne une réduction de l'activité dopaminergique, ce qui est associé à ses propriétés antipsychotiques et antidépressives. L'action du composé dans le système limbique explique son efficacité dans le traitement des troubles psychiatriques avec des effets secondaires extrapyramidaux minimes .
Composés similaires :
Amisulpride : Un autre ortho-anisamide présentant des propriétés antipsychotiques similaires, mais des profils pharmacocinétiques différents.
Sulpiride : Un antipsychotique faiblement puissant présentant une structure chimique similaire, mais des applications cliniques différentes.
Remoxipride : Un antagoniste sélectif des récepteurs D2 et D3 avec un profil de sécurité différent
Unicité du this compound : Le this compound se démarque par sa haute tolérance, ses effets secondaires minimes et son apparition rapide de l'action. Sa combinaison unique de propriétés antipsychotiques et antidépressives en fait un composé précieux dans le traitement de divers troubles psychiatriques .
Applications De Recherche Scientifique
Prosulpride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studying the reactivity of ortho-anisamides.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Employed in clinical trials for treating psychiatric disorders such as depression and schizophrenia.
Industry: Utilized in the development of new psychotropic drugs with improved efficacy and safety profiles
Mécanisme D'action
Prosulpride exerts its effects primarily by antagonizing dopamine D2 and D3 receptors. This antagonism leads to a reduction in dopaminergic activity, which is associated with its antipsychotic and antidepressant properties. The compound’s action in the limbic system explains its efficacy in treating psychiatric disorders with minimal extrapyramidal side effects .
Comparaison Avec Des Composés Similaires
Amisulpride: Another ortho-anisamide with similar antipsychotic properties but different pharmacokinetic profiles.
Sulpiride: A low-potent antipsychotic with similar chemical structure but different clinical applications.
Remoxipride: A selective D2 and D3 receptor antagonist with a different safety profile
Uniqueness of Prosulpride: this compound stands out due to its high tolerance, minimal side effects, and quick onset of action. Its unique combination of antipsychotic and antidepressant properties makes it a valuable compound in treating various psychiatric disorders .
Propriétés
IUPAC Name |
2-methoxy-N-[(1-propylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-3-8-19-9-4-5-12(19)11-18-16(20)14-10-13(24(17,21)22)6-7-15(14)23-2/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20)(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEAUPPGLDXGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874855 | |
| Record name | Prosulpride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68556-59-2 | |
| Record name | 5-(Aminosulfonyl)-2-methoxy-N-[(1-propyl-2-pyrrolidinyl)methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68556-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prosulpride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068556592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prosulpride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prosulpride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSULPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9JT455SZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


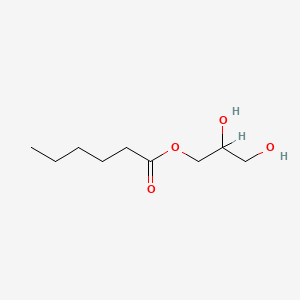
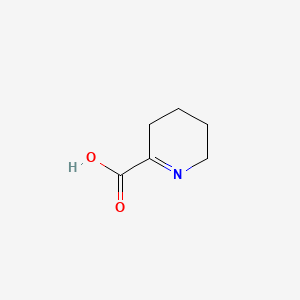
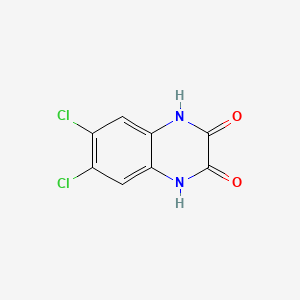


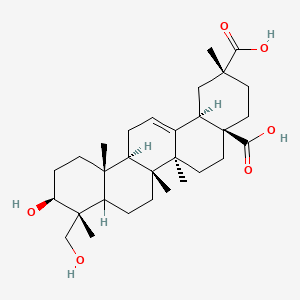
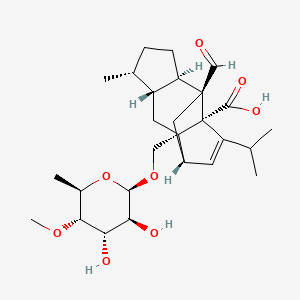
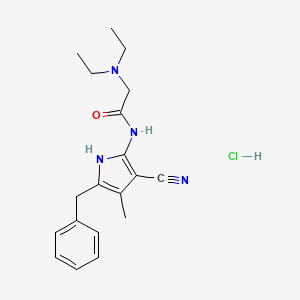

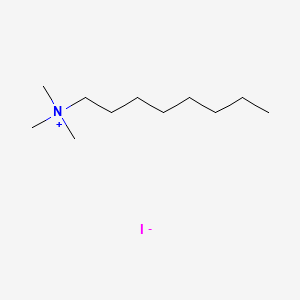
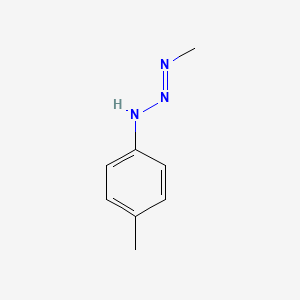
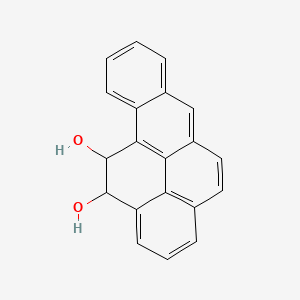
![6-(chloromethyl)benzo[a]pyrene](/img/structure/B1197165.png)

